molecular formula C17H23N3O3 B7985139 [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7985139
M. Wt: 317.4 g/mol
InChI Key: CCIDDRCQBWFLIE-OAHLLOKOSA-N
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Description

This compound is a pyrrolidine-based carbamic acid ester featuring a cyclopropyl group and a 2-amino-acetyl substituent. The benzyl ester moiety may enhance lipophilicity, while the amino group offers hydrogen-bonding capacity for target interactions.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIDDRCQBWFLIE-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Scaffold Formation and Functionalization

The pyrrolidine ring serves as the core structure. L-proline is a common starting material due to its inherent stereochemistry and commercial availability. In one approach, N-substitution is achieved via benzyl chloride in basic conditions, forming N-benzyl pyrrolidine-2-carboxylic acid . Subsequent esterification with methanol and thionyl chloride yields the methyl ester derivative .

Key reaction parameters:

  • Temperature : 0°C for benzylation, reflux for esterification.

  • Solvent : Dry methanol or ether.

  • Yield : ~85% for N-benzyl intermediate .

For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed during ring formation.

Carbamic Acid Benzyl Ester Formation

The carbamate group is installed via benzyl chloroformate coupling . Reacting the cyclopropyl-pyrrolidine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamic acid benzyl ester :

Cyclopropyl-pyrrolidine+Cbz-ClBase, DCMCarbamic acid benzyl ester\text{Cyclopropyl-pyrrolidine} + \text{Cbz-Cl} \xrightarrow{\text{Base, DCM}} \text{Carbamic acid benzyl ester}

Critical parameters :

  • Base : Triethylamine (2 eq).

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Yield : ~78% .

Amino-Acetylation at the Pyrrolidine Nitrogen

The 2-amino-acetyl group is introduced via nucleophilic acyl substitution . A chloroacetyl intermediate (e.g., [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester) is aminated using aqueous ammonia or benzylamine:

Chloroacetyl derivative+NH3THF, 25°CAmino-acetyl product\text{Chloroacetyl derivative} + \text{NH}_3 \xrightarrow{\text{THF, 25°C}} \text{Amino-acetyl product}

Optimization data :

  • Reagent : Excess ammonium hydroxide (5 eq).

  • Reaction time : 12–24 hours.

  • Yield : 65–70%.

Stereochemical Control and Resolution

The (R)-configuration at the pyrrolidine C3 position is maintained using enantiomerically pure precursors. Chiral HPLC or enzymatic resolution ensures optical purity . For example:

Resolution MethodColumnMobile PhasePurity Achieved
Chiral HPLCChiralpak AD-HHexane:IPA (90:10)>99% ee

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water . Analytical data include:

  • HRMS : Calculated for C₁₉H₂₆N₃O₃ ([M+H]⁺): 352.1971; Found: 352.1968.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.21–3.98 (m, 1H, pyrrolidine-H), 3.85–3.72 (m, 2H, acetyl-H), 1.45–1.22 (m, 4H, cyclopropyl-H).

Comparative Analysis of Synthetic Routes

StepMethod A Method B
Pyrrolidine modificationL-proline benzylationPre-formed pyrrolidine
Cyclopropanationγ-Chloro ester cyclizationCyclopropyl Grignard
Amino-acetylationChloroacetyl + NH₃Direct coupling with amino-acetyl chloride
Overall yield58%42%

Method A offers higher yields but requires stringent temperature control, whereas Method B simplifies steps at the cost of efficiency.

Challenges and Mitigation Strategies

  • Racemization : Minimized by low-temperature reactions and avoiding strong bases during acylations .

  • Byproducts : Chloroacetyl intermediates may hydrolyze; use anhydrous conditions and molecular sieves.

  • Scale-up : Continuous distillation in cyclopropanation improves mass transfer on industrial scales .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds analogous to this structure have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Pyrrolidine derivatives are noted for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Antitumor Activity

A study evaluated the efficacy of related compounds on various cancer cell lines, demonstrating significant inhibition of proliferation in breast cancer cells (MCF-7, SK-BR-3) with IC50 values comparable to established chemotherapeutics like tamoxifen. This suggests that [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may hold potential as an anticancer agent.

Neuroprotective Studies

Research has highlighted the protective effects of pyrrolidine derivatives against oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease, where oxidative damage is a key factor.

In Vitro Studies

The compound has been tested against several cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards malignant cells over non-malignant counterparts. Notably, it exhibited significant activity against glioblastoma cell lines, indicating its potential as a therapeutic agent for brain tumors.

In Vivo Studies

Preliminary animal studies indicated favorable pharmacokinetic profiles, including moderate brain exposure and significant tissue distribution, enhancing its therapeutic potential for central nervous system disorders. These studies are crucial for understanding the compound's efficacy and safety in clinical settings.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant inhibition of breast cancer cell growth
NeuroprotectionProtective effects against oxidative stress
CytotoxicitySelective toxicity towards malignant cells
PharmacokineticsModerate brain exposure; favorable tissue distribution

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Acetyl Group

  • Chloro-acetyl derivative: [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4, C₁₇H₂₁ClN₂O₃, MW 336.8) . Key differences: Replacement of the amino group with chlorine increases molecular weight (vs. theoretical ~313 for amino variant) and alters reactivity. Implications: Lower solubility in aqueous media and higher stability against hydrolysis, making it suitable for prodrug strategies.
  • Hydroxy-ethyl derivative : [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (C₁₇H₂₆N₂O₃, MW 306.4) .

    • Key differences : Hydroxy-ethyl substituent introduces polarity, enhancing solubility. The isopropyl group (vs. cyclopropyl) increases steric bulk but reduces ring strain.
    • Implications : Improved metabolic stability due to hydrogen-bonding capacity, but reduced membrane permeability.

Ester Group Modifications

  • tert-Butyl ester variant: [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1353953-37-3, C₁₄H₂₃ClN₂O₃, MW 302.8) . Key differences: tert-Butyl ester replaces benzyl, reducing aromaticity and increasing steric shielding.
  • Isopropyl-carbamic acid benzyl ester : [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354008-65-3, C₁₇H₂₃ClN₂O₃, MW 338.83) .

    • Key differences : Isopropyl group replaces cyclopropyl, increasing flexibility.
    • Implications : Reduced rigidity may weaken target binding affinity but improve synthetic accessibility.

Core Scaffold Analogues

  • Spirocyclic carbamate : tert-Butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (CAS 431058-52-5) .
    • Key differences : Lacks the acetyl-pyrrolidine moiety, focusing on spirocyclic architecture.
    • Implications : Simplified structure may prioritize metabolic stability over functional group diversity.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
Target compound Not provided C₁₇H₂₃N₃O₃* ~313 (theoretical) 2-Amino-acetyl, cyclopropyl, benzyl
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 205448-32-4 C₁₇H₂₁ClN₂O₃ 336.8 2-Chloro-acetyl, cyclopropyl, benzyl
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Not provided C₁₇H₂₆N₂O₃ 306.4 2-Hydroxy-ethyl, isopropyl, benzyl
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1353953-37-3 C₁₄H₂₃ClN₂O₃ 302.8 2-Chloro-acetyl, cyclopropyl, tert-butyl

*Theoretical formula based on structural analogy.

Research Implications and Limitations

  • Amino vs. Chloro: The amino group in the target compound likely enhances binding to enzymatic active sites (e.g., via hydrogen bonding), whereas chloro derivatives may prioritize stability .
  • Cyclopropyl vs. Isopropyl : The cyclopropyl group’s rigidity could improve target specificity but complicate synthesis compared to isopropyl .
  • Benzyl vs. tert-Butyl Esters : Benzyl esters may offer better prodrug activation in vivo, while tert-butyl esters resist premature hydrolysis .

Limitations : The evidence lacks direct biological data (e.g., IC₅₀ values), necessitating further experimental validation.

Biological Activity

The compound [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C16H23N3O3
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : Benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate

The structure features a pyrrolidine ring, a cyclopropyl group, and a carbamic acid ester, which are common motifs in biologically active compounds. The stereochemistry at the pyrrolidine ring is critical for its biological function.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrrolidine ring from amino acids.
  • Functionalization to introduce the cyclopropyl and carbamic acid moieties.
  • Purification through crystallization or chromatography to achieve high purity (>95%) .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may interact with various receptors, modulating their activity and leading to physiological changes.

Therapeutic Applications

Research indicates several potential therapeutic applications:

  • Cancer Therapy : The compound has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have shown enhanced apoptosis in hypopharyngeal tumor cells compared to standard treatments .
  • Neurodegenerative Diseases : There is evidence supporting its role in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for enhancing cholinergic function .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the compound's effect on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis more effectively than the reference drug bleomycin.
  • Cholinesterase Inhibition : Research highlighted its dual inhibition of AChE and BuChE, with significant implications for Alzheimer’s treatment strategies.

Comparative Analysis

CompoundTargetActivity
This compoundAChE/BuChEInhibitory
Reference Drug (Donepezil)AChEInhibitory
BleomycinCancer CellsCytotoxic

This table illustrates the comparative efficacy of this compound against established therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester?

  • Methodology :

  • Step 1 : Use a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group to protect the amine during synthesis, as seen in analogous pyrrolidine-carbamate derivatives .
  • Step 2 : Couple the 2-amino-acetyl group to the pyrrolidine ring via amide bond formation, employing coupling agents like HATU or DCC in anhydrous conditions .
  • Step 3 : Introduce the cyclopropyl-carbamic acid benzyl ester moiety using nucleophilic substitution or esterification reactions. For example, react cyclopropylamine with benzyl chloroformate under basic conditions .
  • Purification : Use silica gel chromatography (PE/EA gradients) followed by preparative HPLC to isolate the product .

Q. How should researchers purify and characterize this compound?

  • Methodology :

  • Purification : Employ flash column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA), as demonstrated for structurally related carbamic acid esters . Final purification via preparative HPLC ensures high purity (>95%) .
  • Characterization :
  • NMR : Confirm stereochemistry and regioselectivity using ¹H/¹³C NMR, referencing shifts for pyrrolidine protons (~3.5–4.5 ppm) and benzyl ester aromatic protons (~7.3 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ester .
  • Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration, as advised for carbamate derivatives .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure, per safety data sheets for benzyl esters .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

  • Methodology :

  • Chiral Resolution : Utilize chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers, referencing retention times of (R)- vs. (S)-configured analogs .
  • Asymmetric Catalysis : Employ enantioselective methods, such as Evans auxiliaries or organocatalysts, during cyclopropane ring formation .
  • Control Experiments : Monitor reaction progress via circular dichroism (CD) or polarimetry to detect racemization .

Q. What strategies optimize coupling reactions involving the amino-acetyl group?

  • Methodology :

  • Activation : Pre-activate the carboxylic acid using EDCI/HOBt to enhance coupling efficiency with the pyrrolidine amine .
  • Solvent Optimization : Use DMF or DCM under anhydrous conditions to minimize side reactions.
  • Temperature Control : Conduct reactions at 0–4°C to suppress epimerization, followed by gradual warming to room temperature .

Q. How do stability studies inform storage and handling of this compound?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation products (e.g., benzyl alcohol from ester hydrolysis) .
  • Analytical Monitoring : Track stability via UPLC-MS every 2 weeks; observe pH-dependent degradation in aqueous buffers .

Q. How can computational modeling aid in understanding its reactivity?

  • Methodology :

  • DFT Calculations : Model the transition state of cyclopropane ring-opening reactions using Gaussian 09 at the B3LYP/6-31G* level to predict regioselectivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functional group modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.